molecular formula C16H21N3O5S B1664946 (4S)-2-(((R)-2-Amino-2-phenylacetamido)(carboxy)-methyl)-5,5-dimethylthiazolidine-4-carboxylic acid CAS No. 57457-66-6

(4S)-2-(((R)-2-Amino-2-phenylacetamido)(carboxy)-methyl)-5,5-dimethylthiazolidine-4-carboxylic acid

Cat. No. B1664946
CAS RN: 57457-66-6
M. Wt: 367.4 g/mol
InChI Key: KDAWOPKDXRJNHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ampicillinoic acid is a hydrolysis (ring-open) product of ampicillin.

Scientific Research Applications

Protective Effect Against Hepatotoxicity

One significant application of thiazolidine derivatives, closely related to (4S)-2-(((R)-2-Amino-2-phenylacetamido)(carboxy)-methyl)-5,5-dimethylthiazolidine-4-carboxylic acid, is their protective effect against hepatotoxic deaths in mice caused by acetaminophen. These compounds are believed to act as prodrugs of L-cysteine, liberating this amino acid in vivo through nonenzymatic ring opening followed by solvolysis, thereby offering hepatoprotective effects (Nagasawa, Goon, Muldoon, & Zera, 1984).

Interaction with Aldehydes and Ketones

The compound reacts with benzaldehyde to form 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid. This reaction demonstrates the compound's potential for forming new molecular structures, which could be useful in various chemical and pharmacological applications (Bell, Britten, Howard-Lock, Lock, & Schmidt, 1994).

Synthesis of Thiazoline Derivatives

Synthesis of thiazoline derivatives, including 2-phenyl-2-thiazoline and its derivatives like 4-carboxylic acid, is another application. These compounds can be synthesized from various substrates, suggesting the flexibility and adaptability of thiazolidine-based compounds in chemical synthesis (Suzuki & Izawa, 1976).

Enzymatic Synthesis of Amoxicilloic Acids

The compound is involved in the enzymatic synthesis of amoxicilloic acids, which are crucial in the study and treatment of bacterial infections. This application underscores the compound's relevance in medicinal chemistry and antibiotic research (Vorona, Veinberg, Liepinsh, Kažoka, Andrejeva, & Lukevics, 2009).

Structural Analysis

Structural analysis through techniques like X-ray diffraction has been conducted on derivatives of the compound. This analysis aids in understanding the molecular structure and potential applications in crystallography and molecular modeling (Baggio, Lotz, Palacios, & Mariezcurrena, 1998).

properties

IUPAC Name

2-[[(2-amino-2-phenylacetyl)amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S/c1-16(2)11(15(23)24)19-13(25-16)10(14(21)22)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,13,19H,17H2,1-2H3,(H,18,20)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAWOPKDXRJNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=CC=C2)N)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80972933
Record name 2-{[(2-Amino-1-hydroxy-2-phenylethylidene)amino](carboxy)methyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80972933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ampicillinoic acid

CAS RN

57457-66-6
Record name Ampicillinoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057457666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(2-Amino-1-hydroxy-2-phenylethylidene)amino](carboxy)methyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80972933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S)-2-(((R)-2-Amino-2-phenylacetamido)(carboxy)-methyl)-5,5-dimethylthiazolidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(4S)-2-(((R)-2-Amino-2-phenylacetamido)(carboxy)-methyl)-5,5-dimethylthiazolidine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(4S)-2-(((R)-2-Amino-2-phenylacetamido)(carboxy)-methyl)-5,5-dimethylthiazolidine-4-carboxylic acid
Reactant of Route 4
(4S)-2-(((R)-2-Amino-2-phenylacetamido)(carboxy)-methyl)-5,5-dimethylthiazolidine-4-carboxylic acid
Reactant of Route 5
(4S)-2-(((R)-2-Amino-2-phenylacetamido)(carboxy)-methyl)-5,5-dimethylthiazolidine-4-carboxylic acid
Reactant of Route 6
(4S)-2-(((R)-2-Amino-2-phenylacetamido)(carboxy)-methyl)-5,5-dimethylthiazolidine-4-carboxylic acid

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